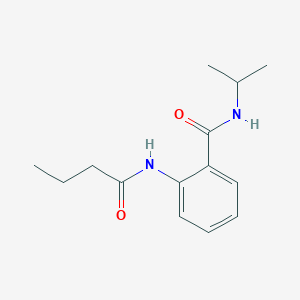

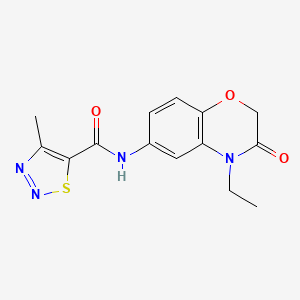

2-(butyrylamino)-N-isopropylbenzamide

Description

Synthesis Analysis

The synthesis of compounds related to 2-(butyrylamino)-N-isopropylbenzamide involves various strategies, including transition metal-free intramolecular selective oxidative C(sp3)-N coupling processes. For instance, the preparation of biologically significant isoindolinones from 2-alkylbenzamide substrates utilizes iodine, potassium carbonate, and di-tert-butyl peroxide in acetonitrile at elevated temperatures (Verma et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of interactions and bonding patterns. For example, the crystal X-ray diffraction analysis of specific N-aryl-isoindolinones highlights the significance of molecular geometry in understanding the properties of these compounds and their synthetic precursors (Braña et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of 2-(butyrylamino)-N-isopropylbenzamide derivatives is influenced by their structural framework. Divergent reaction pathways under palladium iodide catalysis have been explored, showcasing the formation of functionalized isoindolinone and isobenzofuranimine derivatives through multicomponent carbonylative approaches (Mancuso et al., 2014).

Physical Properties Analysis

The physical properties of compounds like 2-(butyrylamino)-N-isopropylbenzamide are closely linked to their molecular structures. Investigations into the fluorescence enhancement of related stilbene derivatives have provided insights into the effects of N-phenyl substitutions on their photochemical behaviors, demonstrating the significance of a more planar ground-state geometry for high fluorescence quantum yields (Yang et al., 2002).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are crucial for understanding the applications and synthesis of 2-(butyrylamino)-N-isopropylbenzamide and its derivatives. The oxidative oxy-cyclization of 2-alkynylbenzamide, facilitated by TBAB/Oxone, illustrates a switchable synthesis method that yields isocoumarin-1-imines and isobenzofuran-1-imine, highlighting the versatile chemical behavior of these compounds (Wang et al., 2019).

properties

IUPAC Name |

2-(butanoylamino)-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-7-13(17)16-12-9-6-5-8-11(12)14(18)15-10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWAIUGPFFAUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1H-indol-5-yl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B4509872.png)

![1-methyl-5-oxo-2-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4509881.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4509888.png)

![1-[(5-chloro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4509891.png)

![6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol](/img/structure/B4509915.png)

![N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B4509921.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509925.png)

![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide](/img/structure/B4509944.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4509953.png)